molecular formula C10H19NO2 B13212693 [3-(Aminomethyl)oxan-3-yl](cyclopropyl)methanol

[3-(Aminomethyl)oxan-3-yl](cyclopropyl)methanol

Cat. No.: B13212693
M. Wt: 185.26 g/mol
InChI Key: KIJNJHUAKVOMDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)oxan-3-ylmethanol is an organic compound with the molecular formula C10H19NO2 This compound features a unique structure that includes an oxane ring, an aminomethyl group, and a cyclopropylmethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)oxan-3-ylmethanol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Aminomethyl Group: This step involves the reaction of the oxane ring with a suitable amine, such as methylamine, under basic conditions to introduce the aminomethyl group.

    Attachment of the Cyclopropylmethanol Moiety: The final step involves the reaction of the aminomethyl-oxane intermediate with cyclopropylmethanol under suitable conditions to yield the target compound.

Industrial Production Methods: While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cyclopropylmethanol moiety, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the oxane ring or the aminomethyl group, potentially leading to ring-opening or amine reduction products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of cyclopropylmethanone or cyclopropylmethanal.

    Reduction: Formation of reduced oxane derivatives or primary amines.

    Substitution: Formation of substituted aminomethyl-oxane derivatives.

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its unique structure.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Biochemical Studies: It can be used in studies involving enzyme-substrate interactions and metabolic pathways.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxan-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxane ring and cyclopropylmethanol moiety provide structural stability and specificity. These interactions can modulate the activity of the target, leading to desired biological effects.

Comparison with Similar Compounds

  • 3-(Aminomethyl)tetrahydrofuran-3-ylmethanol
  • 3-(Aminomethyl)oxan-3-ylmethanol
  • 3-(Aminomethyl)oxan-3-ylmethanol

Uniqueness:

  • Structural Features: The presence of both an oxane ring and a cyclopropylmethanol moiety makes 3-(Aminomethyl)oxan-3-ylmethanol unique compared to its analogs.
  • Reactivity: The compound’s reactivity is influenced by the strain in the cyclopropyl ring, which can lead to unique reaction pathways and products.
  • Applications: Its specific structure allows for diverse applications in various fields, making it a versatile compound in scientific research.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

[3-(aminomethyl)oxan-3-yl]-cyclopropylmethanol

InChI

InChI=1S/C10H19NO2/c11-6-10(4-1-5-13-7-10)9(12)8-2-3-8/h8-9,12H,1-7,11H2

InChI Key

KIJNJHUAKVOMDV-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)(CN)C(C2CC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.